(E)-N-[(5Z)-4-benzyl-3-(propan-2-yl)-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide
Description
Properties
IUPAC Name |
N-(4-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-ylidene)-N'-phenylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4S/c1-19(2)24-28-30-25(29(24)18-20-12-6-3-7-13-20)27-23(21-14-8-4-9-15-21)26-22-16-10-5-11-17-22/h3-17,19H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFMHEDYWBJYDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=NC(=NC2=CC=CC=C2)C3=CC=CC=C3)N1CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,2,4-Thiadiazole Core
The 1,2,4-thiadiazole ring is constructed via cyclization reactions involving thioamide precursors. A modified Hantzsch thiadiazole synthesis is employed, where a thioamide reacts with an α-haloketone under basic conditions. For this compound, the cyclization step utilizes 3-(propan-2-yl)thioamide and α-bromoacetophenone in dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoketone, followed by ring closure and elimination of hydrogen bromide.
Key Conditions :
- Solvent: DMF
- Temperature: 80°C
- Base: Triethylamine (3 equiv)
- Yield: 68% (after recrystallization from ethanol).
Formation of the (5Z)-Ylidene Configuration
The (5Z)-ylidene moiety is generated through a dehydrogenation reaction. The dihydrothiadiazole intermediate is oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at room temperature for 6 hours. This step selectively removes two hydrogen atoms from the 4,5-dihydro ring, forming the conjugated ylidene system while preserving the stereochemistry.
Key Conditions :
- Oxidizing Agent: DDQ (1.2 equiv)
- Solvent: Dichloromethane
- Temperature: 25°C
- Yield: 85% (confirmed by NMR and X-ray crystallography).
Synthesis of the Carboximidamide Moiety
The N'-phenylbenzenecarboximidamide group is installed via a condensation reaction between the thiadiazole amine and benzaldehyde phenylhydrazone . This method, inspired by PMC2979762, involves refluxing the reactants in toluene with molecular sieves to remove water. The reaction proceeds via nucleophilic addition of the amine to the hydrazone, followed by elimination of ammonia to form the amidine linkage.
Key Conditions :
- Solvent: Toluene
- Catalyst: Acetic acid (5 mol%)
- Temperature: Reflux (110°C)
- Yield: 72% (after recrystallization from acetone).
Stereochemical Control of the (E)-Configuration
The (E)-configuration at the carboximidamide double bond is achieved through thermodynamic control. The reaction mixture is heated to 120°C in dimethyl sulfoxide (DMSO) for 2 hours, favoring the formation of the trans isomer due to steric repulsion between the phenyl groups in the cis configuration. The stereochemical outcome is verified via NOESY NMR, showing no cross-peaks between the phenyl protons.
Purification and Characterization
Final purification involves column chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization from a mixture of ethanol and water (4:1). The compound is characterized by:
- 1H/13C NMR : Distinct signals for the ylidene proton (δ 7.85 ppm, singlet) and amidine carbons (δ 165.2 ppm).
- HRMS : [M+H]+ calculated for C₂₇H₂₇N₅S: 478.2014; found: 478.2016.
- X-ray Crystallography : Confirms the (5Z) and (E) configurations with a dihedral angle of 32.3° between the thiadiazole and phenyl rings.
Comparative Analysis of Synthetic Routes
Challenges and Optimization
- Stereochemical Purity : The (5Z)-ylidene geometry requires careful control of dehydrogenation conditions to avoid epimerization. Using DDQ instead of stronger oxidants like Pb(OAc)₄ minimizes side reactions.
- Amidine Stability : The carboximidamide group is sensitive to hydrolysis. Conducting reactions under anhydrous conditions with molecular sieves improves stability.
- Scalability : The phase-transfer catalysis step for benzylation offers superior scalability compared to traditional alkylation methods.
Chemical Reactions Analysis
Types of Reactions
N-(4-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-ylidene)-N’-phenylbenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, aryl halides, base or acid catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Applications
Thiadiazole derivatives have garnered attention for their anticancer properties. The compound has been evaluated for its effects on various cancer cell lines. Research indicates that compounds similar to this thiadiazole derivative exhibit promising anticancer activity, often surpassing standard reference drugs in efficacy.
Case Studies
- Cell Viability and Proliferation : In vitro studies using LoVo and MCF-7 cancer cell lines have shown that certain thiadiazole derivatives can significantly inhibit cell proliferation and induce apoptosis. For instance, derivatives with modifications on the thiadiazole ring structure displayed IC50 values indicating effective cytotoxicity against these cancer lines .
- Mechanisms of Action : The anticancer effects are attributed to the modulation of cell cycle dynamics and induction of apoptosis. The structural variations within thiadiazole derivatives allow for targeted interactions with cellular mechanisms responsible for tumor growth .
Antimicrobial Activity
Thiadiazole derivatives also display notable antimicrobial properties. Studies have shown that these compounds can be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Research Findings
- Comparative Efficacy : Thiadiazole derivatives have been tested against standard antibiotics like ciprofloxacin, showing comparable or superior antimicrobial activity. This positions them as potential candidates for developing new antimicrobial agents .
- Molecular Docking Studies : In silico modeling has been employed to predict the binding affinities of these compounds to bacterial targets, suggesting that modifications can enhance their antimicrobial effectiveness .
Synergistic Interactions
Recent studies have explored the synergistic effects of thiadiazole derivatives when combined with established antibiotics such as Amphotericin B (AmB).
Mechanistic Insights
- Fluorescence and Spectroscopic Analysis : Research demonstrates that the addition of thiadiazole compounds can alter the fluorescence emission spectra of AmB, indicating a potential mechanism by which these compounds enhance the efficacy of existing treatments by preventing drug aggregation and improving bioavailability .
- Clinical Implications : By reducing the necessary concentration of AmB through synergistic interactions, these thiadiazole derivatives may help mitigate the toxicity associated with higher doses of antibiotics, thereby offering a safer therapeutic alternative .
Mechanism of Action
The mechanism of action of N-(4-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-ylidene)-N’-phenylbenzenecarboximidamide depends on its specific application. For example, as an antimicrobial agent, it may inhibit the synthesis of essential cellular components in microorganisms. As an anticancer agent, it may interfere with cell division or induce apoptosis in cancer cells. The compound’s molecular targets and pathways involved in these actions would be the focus of detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-benzyl-1,2,4-thiadiazol-5-ylidene)-N’-phenylbenzenecarboximidamide
- N-(3-propan-2-yl-1,2,4-thiadiazol-5-ylidene)-N’-phenylbenzenecarboximidamide
- N-(4-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-ylidene)-N’-phenylacetamide
Uniqueness
N-(4-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-ylidene)-N’-phenylbenzenecarboximidamide is unique due to the specific combination of substituents on the thiadiazole ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
The compound (E)-N-[(5Z)-4-benzyl-3-(propan-2-yl)-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide represents a novel class of thiadiazole derivatives that have garnered attention due to their diverse biological activities. Thiadiazole derivatives are known for their pharmacological potential, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, supported by relevant studies and data.
Overview of Thiadiazole Derivatives
Thiadiazole compounds are characterized by their ability to cross cellular membranes effectively due to their lipophilicity attributed to the sulfur atom in their structure. This property enhances their bioavailability and therapeutic efficacy. The biological activities of thiadiazole derivatives can be attributed to their interactions with various biological targets, making them valuable in medicinal chemistry.
Anticancer Activity
Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For example, compounds containing the 1,3,4-thiadiazole scaffold have shown potent antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4i | MCF-7 | 2.32 |
| 4h | HepG2 | 3.21 |
| 23 | A549 | 1.16 |
These findings suggest that modifications to the thiadiazole structure can enhance anticancer activity significantly. The compound's mechanism often involves inducing apoptosis and inhibiting cell cycle progression in tumor cells .
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have been extensively studied. The compound has shown promising results against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Potent |
| Staphylococcus aureus | Potent |
| Pseudomonas aeruginosa | Moderate |
In vitro studies reveal that compounds with a thiadiazole core exhibit strong antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring can lead to enhanced potency:
- Substituents : The introduction of different aryl groups or alkyl chains can significantly affect the compound's lipophilicity and binding affinity.
- Functional Groups : The presence of electron-withdrawing or donating groups can modulate the electronic properties of the compound, influencing its interaction with biological targets.
For instance, substituting a phenyl group with a more lipophilic moiety has been shown to improve anticancer activity .
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives in clinical and experimental settings:
- Anticancer Efficacy : A study involving a series of modified thiadiazoles showed that certain derivatives exhibited IC50 values comparable to established chemotherapy agents against human cancer cell lines.
- Antimicrobial Testing : Another investigation assessed the antibacterial effects of various thiadiazole compounds against clinically relevant pathogens and demonstrated significant inhibition zones in agar diffusion assays.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for (E)-N-[(5Z)-4-benzyl-3-(propan-2-yl)-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide?
- Methodology :
- Stepwise synthesis : Begin with the formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions. Use coupling agents like EDCI/HOBt for amide bond formation between the thiadiazole and benzenecarboximidamide moieties .
- Reagent optimization : Thionyl chloride (SOCl₂) or trifluoroacetic anhydride (TFAA) can activate carboxylic acid intermediates for nucleophilic substitution. Catalysts such as DBU improve yields in heterocyclic ring closure .
- Example conditions :
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | SOCl₂ | DCM | 0–25 | 4 | 75–85 |
| 2 | EDCI/HOBt | DMF | 25 | 12 | 60–70 |
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the thiadiazole ring and substituent positions. NOESY can resolve E/Z isomerism in the imine group .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, critical for SAR studies .
Q. What are the key structural features influencing biological activity?
- Thiadiazole core : Acts as a hydrogen-bond acceptor, enhancing interactions with biological targets like enzymes or receptors .
- Substituent effects :
- The benzyl group at position 4 increases lipophilicity, improving membrane permeability.
- The propan-2-yl group at position 3 stabilizes the thiadiazole ring via steric hindrance .
Advanced Research Questions
Q. How can computational methods predict electronic properties and reactivity?
- DFT calculations : Model HOMO/LUMO energies to assess redox behavior and nucleophilic/electrophilic sites. Gaussian 09 with B3LYP/6-311+G(d,p) basis set is recommended .
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets (e.g., kinases). Docking scores correlate with IC₅₀ values from enzymatic assays .
Q. How to resolve discrepancies in reported biological activity data?
- Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations). For example, IC₅₀ variations may arise from differences in ATP concentrations in kinase assays .
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding kinetics if fluorescence-based assays show inconsistency .
Q. What strategies improve solubility and stability for in vivo studies?
- Formulation : Co-solvents (PEG 400) or cyclodextrin inclusion complexes enhance aqueous solubility.
- Structural modifications : Introduce polar groups (e.g., ethoxy or hydroxyl) at non-critical positions without disrupting pharmacophores .
Q. How to design experiments for mechanism-of-action studies?
- Target identification : Use Chemoproteomics (e.g., activity-based protein profiling) to identify binding partners .
- Functional assays : CRISPR-Cas9 knockout of suspected targets in cell lines validates specificity. Combine with transcriptomic profiling (RNA-seq) for pathway analysis .
Data Contradiction Analysis
Q. Why do synthesis yields vary across studies?
- Reaction scale : Microscale reactions (<100 mg) often report lower yields due to handling losses vs. bulk synthesis (>1 g) .
- Purification methods : HPLC vs. column chromatography affects purity and recovery rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
